molecular formula C14H8Cl2N2O B1636641 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1636641
M. Wt: 291.1 g/mol
InChI Key: ZRGDXQHECUZDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H8Cl2N2O and its molecular weight is 291.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-8H

InChI Key

ZRGDXQHECUZDKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(Chloromethylene)-N-methylmethanaminium chloride (1.17 g, 9.1 mmol) was added to a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Description 17, 0.8 g, 3.0 mmol) in dimethylformamide (50 mL) and the mixture was stirred at 75° C. overnight. The mixture was cooled and poured onto a mixture of ice (500 g) and aqueous sodium hydroxide (2M, 500 mL). The solid was collected, dissolved in dichloromethane, washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was triturated with ether and the solid was collected and dried in vacuo to give the title compound as a colorless solid (0.7 g, 79%). 1H NMR (360 MHz, CDCl3) δ 10.06 (1H, s), 9.75 (1H, d, J 1.8 Hz), 7.77 (2H, d, J 8.5 Hz), 7.75 (1H, d, J 9.4 Hz), 7.53 (2H, d, J 8.5 Hz), and 7.56 (1H, dd, J 9.4, 1.8 Hz). m/z (ES+) 291, 293 (M+1).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
79%

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